molecular formula C28H26N2O6 B2595707 ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114871-04-3

ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2595707
CAS No.: 1114871-04-3
M. Wt: 486.524
InChI Key: CADZJCCVKPFIAM-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone under acidic conditions.

    Introduction of the 3,5-Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the electrophilic carbon of the quinoline ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amines or alcohols.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-{[(3,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to different chemical and biological properties.

    Ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-methylquinoline-6-carboxylate: This compound has a methyl group instead of a phenyl group on the quinoline ring, which can affect its reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O6/c1-4-35-28(32)19-10-11-24-23(12-19)26(16-25(30-24)18-8-6-5-7-9-18)36-17-27(31)29-20-13-21(33-2)15-22(14-20)34-3/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADZJCCVKPFIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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